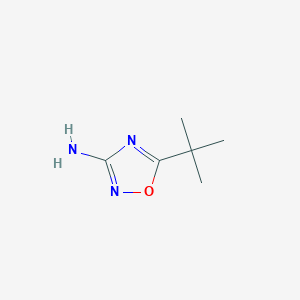

5-Tert-butyl-1,2,4-oxadiazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Tert-butyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1,2,4-oxadiazol-3-amine typically involves the reaction of tert-butylamidoxime with appropriate reagents. One common method includes the cyclization of tert-butylamidoxime with carboxylic acids or their derivatives under dehydrating conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

5-Tert-butyl-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, N-oxides, and reduced heterocyclic compounds, which can have different biological and chemical properties .

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: C6H11N3O

Molecular Weight: 141.17 g/mol

IUPAC Name: 5-tert-butyl-1,2,4-oxadiazol-3-amine

The compound features a tert-butyl group that enhances its stability and solubility, making it a valuable building block in various chemical syntheses.

Pharmaceuticals

This compound is primarily investigated for its potential as a pharmaceutical agent. Its structural framework is conducive for the development of novel drugs exhibiting diverse biological activities.

Key Findings:

- Anticancer Activity: Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated greater efficacy than doxorubicin against leukemia and solid tumors .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 5a | CEM-13 | < 0.1 |

| 5b | U-937 | < 0.1 |

- Antimicrobial Properties: Research indicates that oxadiazole derivatives can effectively inhibit the growth of pathogenic bacteria such as Clostridium difficile and Enterococcus faecium .

Materials Science

The compound is also explored for its applications in materials science, particularly in the development of novel materials with unique properties such as high thermal stability and electrical conductivity.

Applications:

- Polymer Additives: The incorporation of oxadiazole derivatives into polymer matrices can enhance thermal resistance and mechanical properties.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Anticancer Screening

A study conducted by Mironov et al. synthesized multiple derivatives of oxadiazoles and tested them against various cancer cell lines. Results indicated that certain compounds exhibited superior cytotoxicity compared to established chemotherapeutic agents .

Antitubercular Effects

Research on oxadiazole derivatives demonstrated promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations indicating effective inhibition .

作用機序

The mechanism of action of 5-Tert-butyl-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

類似化合物との比較

Similar Compounds

1,2,4-Oxadiazole: A parent compound with similar structural features but without the tert-butyl and amine groups.

5-Phenyl-1,2,4-oxadiazole: A derivative with a phenyl group instead of a tert-butyl group.

3-Methyl-1,2,4-oxadiazole: A compound with a methyl group at the 3-position instead of an amine.

Uniqueness

5-Tert-butyl-1,2,4-oxadiazol-3-amine is unique due to its tert-butyl and amine substituents, which confer distinct steric and electronic properties. These features enhance its stability and reactivity, making it a valuable compound for various applications .

生物活性

5-Tert-butyl-1,2,4-oxadiazol-3-amine is a compound belonging to the oxadiazole family, which has garnered significant attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocycles that have been extensively studied due to their unique properties and biological activities. They have been found to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . The structural versatility of oxadiazoles allows for modifications that can enhance their biological efficacy.

Anticancer Activity

This compound has shown promising anticancer properties. In a study evaluating various oxadiazole derivatives, it was reported that this compound exhibited moderate cytotoxicity against a panel of cancer cell lines with an average IC50 value of approximately 92.4 µM . This activity suggests potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles possess significant antimicrobial properties. A modified version of the oxadiazole class demonstrated efficacy against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium . These findings highlight the potential application of this compound in treating infections caused by resistant strains.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes and pathways involved in disease progression. For instance, it has been shown to inhibit glycogen synthase kinase 3 (GSK-3), a critical regulator in cellular proliferation and differentiation . Additionally, its interaction with various receptors may contribute to its anticancer and antimicrobial effects.

Study on Anticancer Efficacy

In a recent study, this compound was evaluated for its anticancer activity using several human cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner. Notably, it achieved over 90% inhibition in certain cell lines at higher concentrations .

Evaluation of Antimicrobial Properties

A separate investigation assessed the antimicrobial efficacy of various oxadiazole derivatives against clinically relevant pathogens. The results demonstrated that compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL against target bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the oxadiazole scaffold influence biological activity. For example:

| Compound | Modification | Biological Activity | IC50/MIC |

|---|---|---|---|

| This compound | None | Moderate Anticancer | ~92.4 µM |

| Modified Oxadiazole A | Addition of halogen | Enhanced Antimicrobial | <16 µg/mL |

| Modified Oxadiazole B | Substitution with phenyl group | Increased Anticancer Activity | <50 µM |

These findings underscore the importance of structural modifications in enhancing the therapeutic potential of oxadiazole derivatives.

特性

IUPAC Name |

5-tert-butyl-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGOKAONCMZCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。